Product packaging for threo-Syringylglycerol(Cat. No.:CAS No. 121748-11-6)

threo-Syringylglycerol

Cat. No.: B055047
CAS No.: 121748-11-6
M. Wt: 244.24 g/mol
InChI Key: GIZSHQYTTBQKOQ-XVKPBYJWSA-N
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Description

threo-1-C-Syringylglycerol is a significant diastereomer of a syringyl-type phenylpropanoid, serving as a critical analytical standard and research chemical in the field of plant biochemistry and lignin research. This compound is a key monomeric unit and diagnostic biomarker derived from the breakdown of lignin polymers, particularly in angiosperms (hardwoods) which are characterized by their syringyl (S) lignin units. Researchers utilize threo-1-C-Syringylglycerol to study and quantify lignin biodegradation processes, such as those mediated by white-rot fungi, and to investigate lignin biosynthesis pathways. Its specific stereochemistry is essential for understanding enzyme-substrate interactions in these pathways. Furthermore, due to its syringyl moiety, this glycerol derivative is investigated for its potential antioxidant and biological activities. As a high-purity reference standard, it is indispensable for the accurate calibration of analytical instruments like HPLC and LC-MS, enabling the precise identification and quantification of lignin-derived compounds in complex biological and environmental samples, thus providing invaluable insights into plant cell wall structure and the valorization of lignocellulosic biomass.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O6 B055047 threo-Syringylglycerol CAS No. 121748-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121748-11-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1

InChI Key

GIZSHQYTTBQKOQ-XVKPBYJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Appearance

Cryst.

Synonyms

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_

Origin of Product

United States

Occurrence and Biological Isolation of Threo 1 C Syringylglycerol

Natural Sources and Plant Species of Isolation

threo-1-C-Syringylglycerol has been isolated from several distinct plant species, highlighting its distribution across different botanical families.

Research has identified the roots of Coix lachryma-jobi var. ma-yuen, commonly known as Job's tears, as a source of threo-1-C-syringylglycerol. scispace.comnii.ac.jp In one study, four phenolic compounds, including both threo- and erythro-1-C-syringylglycerol, were isolated from the roots of this plant. scispace.com The structures of these compounds were confirmed through spectral analysis and chemical synthesis. scispace.com

Eucommia ulmoides, a plant known for producing trans-polyisoprene, is another documented source of arylglycerol compounds. idosi.org While direct isolation of threo-1-C-syringylglycerol is noted, much of the research on this plant has centered on the enzymatic formation and stereochemistry of related compounds like syringylglycerol-8-O-4'-(sinapyl alcohol) ethers (SGSEs). ejfa.meejfa.me Studies involving enzyme preparations from Eucommia ulmoides have demonstrated the formation of both erythro and threo isomers of these ethers from monolignol precursors. ejfa.meejfa.me For instance, the incubation of a soluble enzyme preparation from the plant with sinapyl alcohol in the presence of hydrogen peroxide yielded both erythro- and threo-SGSEs. idosi.orgejfa.me This indicates the presence of the necessary precursors and enzymatic machinery for the synthesis of syringylglycerol moieties within the plant.

The leaves and stems of Manglietia insignis have been found to contain both erythro- and threo-1-C-syringylglycerol. rhhz.net Their structures were elucidated using spectroscopic analysis, particularly noting the differences in the 13C NMR chemical shifts for specific carbon atoms between the two isomers. rhhz.net

The arylglycerol scaffold is a common structural motif in lignin (B12514952), a major component of the cell walls of vascular plants. davidpublisher.com Consequently, related arylglycerol compounds have been isolated from a wide array of plant species. For example, (-)-(7R, 8R)-threo-1-C-syringylglycerol has been isolated from the branches of Fraxinus sieboldiana. nih.gov Additionally, various guaiacylglycerol (B1216834) derivatives, which are structurally similar to syringylglycerol compounds, have been identified in plants such as Dracocephalum forrestii and Picrasma quassioides. researchgate.netbiocrick.com The widespread occurrence of these related compounds suggests that the biosynthetic pathways leading to the arylglycerol core are conserved across the plant kingdom.

Methodologies for Compound Isolation from Biological Matrices

The isolation of threo-1-C-syringylglycerol and other arylglycerol compounds from plant materials typically involves a series of extraction and chromatographic techniques.

A general procedure begins with the extraction of the dried and powdered plant material with an organic solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The resulting crude extract is then subjected to partitioning between different solvents of varying polarities, for example, water and ethyl acetate (B1210297), to separate compounds based on their solubility. ejfa.me

Further purification is achieved through various chromatographic methods. Column chromatography using silica (B1680970) gel is a common initial step to separate the extract into fractions. biocrick.comresearchgate.net Subsequent purification of these fractions often employs techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC). idosi.orgresearchgate.net For obtaining highly pure compounds, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is frequently utilized. ejfa.menih.gov

In specific instances, such as the isolation of SGSEs from Eucommia ulmoides enzymatic reactions, the process involved extracting the reaction mixture with ethyl acetate, followed by preparative TLC to isolate the mixture of erythro and threo forms, which were then further separated by HPLC. ejfa.me The structural identification of the isolated compounds is definitively confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Biosynthetic Pathways and Enzymology of Syringylglycerol Derivatives

Enzymatic Formation Mechanisms

The formation of syringylglycerol derivatives is primarily an enzyme-catalyzed process. Peroxidases, in particular, play a crucial role in the oxidative coupling of monolignol precursors. The nature of the enzyme preparation, whether soluble or insoluble, also significantly influences the reaction's outcome.

Peroxidase-Catalyzed Oxidative Coupling Processes

Peroxidases are key enzymes in the biosynthesis of lignins and neolignans, including syringylglycerol derivatives. scispace.comchalmers.se These enzymes catalyze the oxidation of monolignols, such as sinapyl alcohol, to produce phenoxy radicals. acs.orgcsic.es These radicals then undergo non-enzymatic, combinatorial coupling to form a variety of dimeric and polymeric structures. acs.org The peroxidase-hydrogen peroxide system, often using horseradish peroxidase (HRP) as a model, is instrumental in these oxidative coupling reactions. scispace.comresearchgate.net The type of peroxidase used can influence the frequency of different linkages formed during polymerization. nih.gov For instance, studies have shown that HRP, Coprinus cinereus peroxidase (CiP), and soybean peroxidase (SBP) exhibit different turnover capacities for coniferyl and sinapyl alcohols, affecting the yield and molecular weight of the resulting dehydrogenation polymers (DHPs). nih.gov

Role of Monolignol Precursors, such as Sinapyl Alcohol

Sinapyl alcohol is the primary monolignol precursor for syringyl lignans (B1203133) and neolignans like syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE). scispace.comscialert.net The biosynthesis of syringyl derivatives has been studied less extensively than that of guaiacyl derivatives from coniferyl alcohol. scialert.net The oxidative coupling of two sinapyl alcohol molecules leads to the formation of SGSE. researchgate.net Feeding experiments with labeled sinapyl alcohol in plants like Eucommia ulmoides have confirmed its role as a direct precursor. scialert.netresearchgate.net The chemical synthesis of SGSE is often achieved through the dehydrogenation of sinapyl alcohol using reagents like ferric chloride (FeCl3). scialert.net

Investigation of Soluble versus Insoluble Enzyme Preparations

Research has highlighted the differential effects of soluble and insoluble enzyme preparations on the biosynthesis of syringylglycerol derivatives. scialert.net In Eucommia ulmoides, a soluble enzyme preparation (cell-free extract) in the presence of hydrogen peroxide yielded (-)-erythro- and (-)-threo-SGSEs from sinapyl alcohol. scialert.net Conversely, an insoluble enzyme preparation (cell-wall residue) in the absence of added hydrogen peroxide produced (+)-erythro- and (-)-threo-SGSEs. scialert.net This indicates that the cellular location and nature of the enzymatic system play a significant role in determining the stereochemical outcome of the biosynthesis. scispace.comscialert.net Soluble substrates produce products that remain in solution, which is ideal for quantitative assays, while insoluble substrates are useful when enzyme localization is important. biosynth.com

Stereochemical Control in Biosynthesis

The biosynthesis of syringylglycerol derivatives exhibits a significant degree of stereochemical control, leading to the preferential formation of specific isomers.

Diastereoselective Formation of Isomers

The formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE) is a diastereoselective process. researchgate.net In studies involving Eucommia ulmoides, the formation of erythro-SGSE was found to be favored over the threo isomer. researchgate.netresearchgate.net Chemical synthesis methods have also been used to compare the diastereomeric ratios. For example, the reduction of an intermediate in one synthetic route yielded a higher proportion of the threo isomer (72.9%) compared to the erythro isomer (27.1%). researchgate.net In contrast, dehydrogenation with FeCl3 produced a different ratio of erythro to threo isomers (6:4). scialert.netresearchgate.net Incubation of sinapyl alcohol with a soluble enzyme preparation from E. ulmoides also resulted in the diastereoselective formation of SGSEs, with the erythro isomer being formed more selectively than the threo isomer. scispace.com

Enantioselectivity in Enzymatic Reactions

Enzymatic reactions in the biosynthesis of syringylglycerol derivatives also exhibit enantioselectivity. Incubation of sinapyl alcohol with enzyme preparations from Eucommia ulmoides has been shown to produce optically active SGSEs. scialert.net A soluble enzyme preparation catalyzed the formation of (-)-erythro- and (-)-threo-SGSEs, while an insoluble preparation yielded (+)-erythro- and (-)-threo-SGSEs. scialert.net Chiral column HPLC analysis has been used to determine the enantiomeric compositions of erythro- and threo-SGSEs. For instance, one study reported enantiomeric excesses of 6.6% for the (-)-erythro isomer and 9.6% for the (-)-threo isomer. scispace.com The absolute configurations of the four stereoisomers have been determined as (+)-erythro-(7R, 8S), (-)-erythro-(7S, 8R), (+)-threo-(7S, 8S), and (-)-threo-(7R, 8R). scispace.comscialert.net

Broader Context of Plant Natural Product Biosynthesis

The synthesis of specialized molecules like threo-1-C-syringylglycerol does not occur in isolation. It is deeply embedded within the complex and highly regulated network of plant metabolism. The phenylpropanoid pathway, responsible for a vast array of natural products including monolignols, flavonoids, and stilbenes, exemplifies the sophisticated strategies plants employ to manage and control the flow of chemical intermediates. nih.govfrontiersin.orgnih.gov Two key organizational principles are central to this control: the formation of multi-enzyme cascade reactions and the strict compartmentalization of metabolic processes within the cell.

Multi-Enzyme Cascade Reactions

The concept of multi-enzyme cascades, often referred to as "metabolons," describes the physical association of sequential enzymes in a metabolic pathway into a macromolecular complex. annualreviews.orgnih.gov This organization allows for the direct transfer of intermediates from one enzyme's active site to the next, a process known as metabolic channeling. nih.govnih.govnumberanalytics.com This channeling prevents the diffusion of intermediates into the general cytoplasm, offering several significant advantages: it increases catalytic efficiency, protects unstable or potentially toxic intermediates, and prevents metabolic crosstalk between competing pathways that might draw from the same pool of precursors. nih.govannualreviews.org

Evidence for such complexes in the phenylpropanoid pathway, the parent pathway for syringylglycerol derivatives, has been accumulating for decades. annualreviews.orgfrontiersin.org The enzymes responsible for the early steps of the pathway, Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H), were among the first candidates for such an association. oup.compnas.org C4H, being a cytochrome P450 enzyme, is anchored to the membrane of the endoplasmic reticulum (ER), and it is believed to act as a scaffold, recruiting soluble cytosolic enzymes like PAL to form a complex. frontiersin.orgfrontiersin.orgnih.gov This ER-associated complex facilitates the efficient conversion of phenylalanine to p-coumaric acid. oup.compnas.org

Research in various plant species, including Populus trichocarpa, has revealed that other enzymes in the monolignol pathway also form complex associations. For example, the three cytochrome P450 monooxygenases that are critical for determining the type of monolignol produced—C4H, p-Coumarate 3-hydroxylase (C3H), and Ferulate 5-hydroxylase (F5H)—have been shown to form both heterodimeric and heterotrimeric complexes. frontiersin.orgpnas.org These interactions can dramatically alter the activity and specificity of the individual enzymes, thereby directing metabolic flux toward the synthesis of specific G (guaiacyl) or S (syringyl) lignin (B12514952) precursors. pnas.orgnih.gov Similarly, interactions have been identified between 4-Coumarate:CoA Ligase (4CL) and Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT), which are key to the CoA ligation and subsequent modification of hydroxycinnamic acids. nih.gov

The formation of these metabolons is not necessarily static; they can be dynamic structures that assemble or disassemble in response to developmental cues or environmental stresses, allowing the plant to flexibly redirect its metabolic resources as needed. numberanalytics.com This elegant system of enzyme organization ensures the efficient and controlled production of specific phenylpropanoids, including the syringyl precursors required for the synthesis of threo-1-C-syringylglycerol.

Cellular Compartmentalization and Metabolic Coordination

The biosynthesis of phenylpropanoids is a prime example of a metabolic pathway that spans multiple subcellular compartments, requiring intricate coordination and transport mechanisms. nih.gov The very beginning of the pathway, the synthesis of the precursor amino acid phenylalanine, occurs in the plastids via the shikimate pathway. nih.gov Phenylalanine must then be exported to the cytosol, where the core reactions of the phenylpropanoid pathway begin. researchgate.net

The subsequent steps are spatially organized, primarily involving the cytosol and the surface of the endoplasmic reticulum (ER). researchgate.netpuigdomenech.eu As mentioned, key hydroxylases of the pathway (C4H, C3H, F5H) are anchored to the ER membrane, while many other enzymes, including PAL, 4CL, Caffeic acid O-methyltransferase (COMT), and Cinnamyl alcohol dehydrogenase (CAD), are primarily located in the cytosol. nih.govresearchgate.netpuigdomenech.eu This arrangement necessitates the shuttling of intermediates between the ER membrane surface and the soluble cytosolic enzyme complexes. The close proximity of these locations facilitates this transfer, which is further enhanced by the formation of metabolons that can bridge the soluble and membrane-bound phases of the pathway. nih.govnih.gov

Once synthesized, monolignols like sinapyl alcohol (the likely immediate precursor to syringylglycerol derivatives) must be transported to their final destination. For lignin biosynthesis, monolignols are exported from the cytoplasm to the cell wall for polymerization. frontiersin.org This transport is a critical control point, and while the exact mechanisms are still under investigation, it is thought to involve vesicles derived from the ER or Golgi apparatus, as well as transporters on the plasma membrane. puigdomenech.eu The coordination of synthesis in the cytoplasm with polymerization in the apoplast is crucial for the proper construction of the plant cell wall. nih.gov

Chemical Synthesis and Stereoselective Methodologies for Syringylglycerol Compounds

Total Synthesis Approaches

Total synthesis provides a means to produce syringylglycerol and its derivatives from simpler, commercially available starting materials. These routes allow for the systematic construction of the molecule and the introduction of desired functional groups.

The synthesis of syringylglycerol derivatives can be accomplished through a stepwise chemical route. researchgate.net A common strategy involves building the carbon skeleton and then creating the chiral centers through controlled reduction reactions. For example, the synthesis of a related compound, syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE), illustrates a viable pathway for forming the core syringylglycerol structure. researchgate.net This synthesis begins with precursors like α-bromoacetosyringone-4-benzoate and sinapaldehyde. researchgate.net The process involves a sequence of reactions, including protection of functional groups, carbon-carbon bond formation, and ultimately, the reduction of a ketone to form the glycerol (B35011) side chain's stereocenters. researchgate.net The separation of diastereomers (erythro and threo) is often a critical step in these syntheses, which can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). ejfa.mescialert.net

A representative multi-step synthesis pathway leading to a syringylglycerol structure is detailed below. researchgate.net

StepReactionReagents and Conditions
aEtherificationK₂CO₃ / KI / DMF / rt
bHydroxymethylation(CH₂O)n / K₂CO₃ / DMSO / rt
cAcetal (B89532) ProtectionCH(OCH₃)₃ / p-toluenesulfonic acid / THF-MeOH / rt
dKetone ReductionNaBH₄ / THF-MeOH / 0°C
eDeprotection90% AcOH / rt

This table outlines key steps in a synthetic route analogous to those used for syringylglycerol compounds, based on the synthesis of SGSE. researchgate.net

Nucleophilic substitution and condensation reactions are fundamental to the assembly of syringylglycerol compounds. researchgate.netlibretexts.org In a typical synthesis, a key step involves the formation of an ether linkage, which is a classic nucleophilic substitution reaction. researchgate.netlibretexts.orgthermofisher.cn For instance, the synthesis of SGSE utilizes potassium carbonate and potassium iodide in DMF to facilitate the reaction between a phenoxide and an alkyl halide. researchgate.net Nucleophilic substitution reactions are defined by an electron-rich nucleophile attacking an electrophilic carbon atom, displacing a leaving group. pearson.comsavemyexams.com

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also employed. libretexts.org The formation of acetal protecting groups, for example, is a type of condensation reaction that shields hydroxyl groups from undesired reactions during subsequent synthetic steps. researchgate.net These reactions are crucial for managing the reactivity of the multiple functional groups present in the molecular precursors. hyphadiscovery.com

Stereochemical Control in Laboratory Synthesis

A primary challenge in synthesizing threo-1-C-syringylglycerol is controlling the stereochemistry at the C1 and C2 positions of the glycerol side chain. Laboratory methods have been refined to influence the formation of the desired threo diastereomer.

The diastereoselectivity of the synthesis is often determined during the reduction of a ketone precursor. researchgate.net The use of sodium borohydride (B1222165) (NaBH₄) to reduce an α-alkoxy ketone is a common method to generate the two adjacent stereocenters of the glycerol moiety. researchgate.netnih.gov This reduction does not typically produce a single stereoisomer but rather a mixture of diastereomers. researchgate.net

In the synthesis of a syringylglycerol derivative, the NaBH₄ reduction of the ketone intermediate was found to yield a mixture of threo and erythro isomers. researchgate.net The threo isomer was the major product, demonstrating the inherent diastereoselectivity of the reaction under the specified conditions. researchgate.net

IsomerPercentage Yield
threo72.9%
erythro27.1%

This table shows the diastereomeric ratio obtained from the sodium borohydride reduction of a ketone precursor in the synthesis of a syringylglycerol derivative, highlighting the preference for the threo configuration. researchgate.net

This preference for the threo isomer is a kinetically controlled outcome, predictable by stereochemical models. chemistnotes.com The diastereoselectivity can be influenced by factors such as the solvent system and the presence of additives. rsc.org

The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic attack on chiral α-substituted carbonyl compounds. chemistnotes.comuwindsor.ca It posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. chemistnotes.comyoutube.com The nucleophile, in this case, the hydride ion (H⁻) from NaBH₄, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the least hindered face. youtube.comuvic.ca

In the reduction leading to the syringylglycerol core, the ketone intermediate has two faces available for hydride attack. researchgate.net According to the Felkin-Anh model, attack from the face between the small and medium-sized substituents leads to the threo isomer, while attack from the face between the small and large substituents yields the erythro isomer. researchgate.net The observed dominance of the threo product (72.9%) confirms that the hydride preferentially attacks via the less sterically hindered path, consistent with the Felkin-Anh prediction. researchgate.net When an electronegative atom is present on the alpha-carbon, it is often treated as the largest group in the model due to electronic repulsion effects. chemistnotes.comuwindsor.ca

While diastereoselective synthesis can favor the threo configuration, it typically produces a racemic mixture of (1R,2R) and (1S,2S) enantiomers. ejfa.me Obtaining a single enantiomer of threo-1-C-syringylglycerol requires enantioselective strategies. One approach is the use of chiral catalysts or reagents that can differentiate between the two enantiomeric transition states leading to the product. nih.gov

Another powerful method is the use of enzymes. For example, cell-free extracts from plants like Eucommia ulmoides have been shown to catalyze the formation of optically active syringylglycerol derivatives. ejfa.me Such biocatalytic methods can offer high levels of both diastereoselectivity and enantioselectivity. scialert.net

Alternatively, racemic mixtures of threo-syringylglycerol can be separated into their individual enantiomers. scialert.net This is commonly achieved through chiral high-performance liquid chromatography (chiral HPLC), where the racemic compound is passed through a column containing a chiral stationary phase. ejfa.mescialert.net This technique allowed for the separation and quantification of (+)-threo and (-)-threo isomers of a syringylglycerol derivative, showing an enantiomeric composition of 45.2% to 54.8% (9.6% e.e.). ejfa.me The absolute configuration of the separated enantiomers can then be determined using methods like Mosher's ester analysis. rsc.org

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to replicate the likely biosynthetic pathways of natural products in a laboratory setting, often providing insights into their formation in nature. engineering.org.cn This approach is not merely about replicating the final structure but also about understanding the underlying chemical logic of its construction by emulating proposed biosynthetic reactions. engineering.org.cnchemicalbook.com For syringylglycerol compounds, this typically involves mimicking the oxidative coupling of monolignols, a key step in lignan (B3055560) and neolignan biosynthesis. nih.gov

The natural biosynthesis of syringylglycerol and its derivatives is believed to arise from the oxidative coupling of sinapyl alcohol. researchgate.net In plants, this process is catalyzed by enzymes such as peroxidases and laccases. nih.gov Biomimetic approaches emulate this by using chemical oxidants to achieve the dimerization of sinapyl alcohol or its derivatives. For instance, the oxidative coupling of sinapyl acetate (B1210297) using silver (I) oxide has been shown to preferentially form β-O-4 type linkages, which are characteristic of the syringylglycerol structure. datapdf.com

These biomimetic syntheses often result in a mixture of diastereomers, namely the erythro and threo forms. The ratio of these isomers can be influenced by the reaction conditions and the specific precursors used. For example, in the chemical synthesis of syringylglycerol-8-O-4'-(sinapyl alcohol) ether, a related neolignan, the reduction of an intermediate ketone with sodium borohydride can yield a higher proportion of the threo isomer. researchgate.net The study of these synthetic pathways provides valuable information on the factors that may control stereochemistry in natural systems.

Table 1: Comparison of Diastereomeric Ratios in Syringylglycerol Derivative Synthesis

Method Precursor Product Diastereomeric Ratio (erythro:threo) Reference
Chemical Synthesis α-bromoacetosyringone-4-benzoate and sinapaldehyde Syringylglycerol-8-O-4'-(sinapyl alcohol) ether 47:53 researchgate.net
Dehydrogenation with FeCl₃ Sinapyl alcohol Syringylglycerol-8-O-4'-(sinapyl alcohol) ether 6:4 scialert.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

The study of biomimetic synthesis and the resulting stereochemical outcomes is crucial for refining our understanding of enzymatic control in natural product formation. scialert.net By comparing the stereoselectivity of biomimetic reactions with that observed in natural extracts, researchers can infer the level of enzymatic control in the natural biosynthetic pathway. For instance, if a biomimetic synthesis yields a racemic or nearly racemic mixture of stereoisomers while a plant produces only one enantiomer, it strongly suggests the involvement of a highly specific enzyme, such as a dirigent protein, in the natural process. nih.gov

Furthermore, biomimetic synthesis can aid in the discovery of "latent" natural products—compounds that are biosynthetically plausible but have not yet been isolated from natural sources. engineering.org.cn By exploring the various possible outcomes of a biomimetic reaction, chemists can synthesize and characterize novel structures. These synthetic standards can then be used to screen natural extracts for their presence, potentially leading to the discovery of new natural products. nih.gov This approach bridges the gap between synthetic chemistry and natural product discovery, allowing for a more targeted search for novel bioactive molecules. nih.govrsc.org

Enzymatic Synthesis in Vitro

The use of isolated enzymes for in vitro synthesis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. For the synthesis of syringylglycerol and its derivatives, enzymes such as horseradish peroxidase (HRP) and laccases, as well as crude enzyme preparations from plants, have been utilized. ejfa.meidosi.org

Research on the enzymatic formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ethers (SGSEs) from sinapyl alcohol in Eucommia ulmoides has provided significant insights into the stereochemical control of this process. ejfa.meidosi.org In these studies, both soluble and insoluble enzyme preparations from the plant were used, yielding different stereochemical outcomes.

When sinapyl alcohol was incubated with a soluble enzyme preparation from E. ulmoides in the presence of hydrogen peroxide, both (-)-erythro and (-)-threo-SGSEs were formed. idosi.org Conversely, incubation with an insoluble enzyme preparation (cell-wall residue) in the absence of added hydrogen peroxide yielded (+)-erythro and (-)-threo-SGSEs. researchgate.netscialert.net These findings suggest that different enzymes or enzyme complexes are responsible for the formation of the different stereoisomers in the plant. idosi.org

The use of commercially available enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide has also been shown to catalyze the formation of SGSEs from sinapyl alcohol, resulting in a mixture of erythro and threo isomers. ejfa.me The diastereomeric ratio of the products can be influenced by the specific reaction conditions.

Table 2: Enzymatic Synthesis of Syringylglycerol Derivatives

Enzyme System Precursor Product Stereochemical Outcome Reference
Soluble enzyme from Eucommia ulmoides + H₂O₂ Sinapyl alcohol (-)-erythro- and (-)-threo-SGSEs Predominantly (-)-erythro idosi.org
Insoluble enzyme from Eucommia ulmoides Sinapyl alcohol (+)-erythro- and (-)-threo-SGSEs Predominantly (+)-erythro researchgate.netscialert.net
Horseradish Peroxidase (HRP) + H₂O₂ Sinapyl alcohol erythro- and threo-SGSEs Mixture of diastereomers (47:53) ejfa.me

This table is interactive. You can sort and filter the data by clicking on the column headers.

These chemoenzymatic approaches, which combine chemical synthesis with enzymatic catalysis, are becoming increasingly important in the synthesis of complex natural products, offering advantages in terms of selectivity and sustainability. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of threo-1-C-syringylglycerol, enabling the differentiation between its diastereomers, erythro and threo, and the complete assignment of its proton and carbon signals.

Proton NMR (¹H NMR) provides critical data on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), coupling constants (J-values), and signal multiplicities are used to piece together the structure and stereochemistry.

The distinction between the erythro and threo diastereomers of arylglycerol-β-aryl ethers can be effectively achieved by analyzing the chemical shifts of specific protons. For syringylglycerol derivatives, the chemical shift difference (Δδ) between the diastereotopic methylene (B1212753) protons at the C-3 position (H-3a and H-3b) has been shown to be a reliable indicator of the relative configuration. rsc.org

In the threo configuration, a larger Δδ value for these methylene protons is typically observed compared to the erythro form. For instance, in methanol-d₄, the Δδ(H-3a–H-3b) for a threo-syringylglycerol was found to be 0.14 ppm, whereas the corresponding erythro isomer exhibited a smaller difference of 0.06 ppm. rsc.org This difference is attributed to the different spatial arrangements of the substituents in the two diastereomers, which influences the magnetic shielding of the C-3 protons.

The following table summarizes representative ¹H NMR chemical shifts for this compound derivatives, highlighting the key signals used for stereochemical assignment.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound Derivatives in Acetone-d₆

Proton Chemical Shift (δ) Multiplicity
H-7 4.98 d
H-8 3.99 dd
H-9a 3.66 m
H-9b 3.74 m
OCH₃ 3.81 s
Aromatic H-2 & H-6 6.78 s

Data sourced from studies on syringylglycerol-8-O-4'-(sinapyl alcohol) ether. scispace.comidosi.org

The magnitude of the coupling constant (J) between vicinal protons, particularly H-7 and H-8, is a cornerstone in determining the relative stereochemistry of the glycerol (B35011) side chain. The Karplus relationship predicts a dependence of the J-value on the dihedral angle between the coupled protons.

For threo isomers, the coupling constant J(H-7, H-8) is typically smaller than that observed for the erythro isomers. This is because the anti-periplanar conformation, which would lead to a large J-value, is less favored in the threo configuration due to steric hindrance. Conversely, erythro isomers often exhibit a larger J(H-7, H-8) value. For example, in some 8-O-4′ neolignans, the J-value for the C7-H resonance in erythro-acetonide derivatives is around 9 Hz, while for the threo counterparts, it is significantly smaller, in the range of 1.5–2 Hz. researchgate.netacs.org

Table 2: Representative Coupling Constants (Hz) for this compound Derivatives

Coupled Protons J-value (Hz)
J(H-7, 7-OH) 3.66
J(H-7, H-8) 6.83
J(H-8, H-9) 3.41

Data is illustrative and sourced from studies on related syringylglycerol structures. scispace.com

The choice of deuterated solvent can significantly influence the chemical shifts of protons in NMR spectroscopy, a phenomenon that can be exploited for structural elucidation. tcichemicals.comucla.edu For syringylglycerol derivatives, changing the solvent can resolve overlapping signals and accentuate the differences between diastereomers. rsc.orgresearchgate.net

A systematic study on the effect of different deuterated solvents (methanol-d₄, acetone-d₆, pyridine-d₅, DMSO-d₆, and CDCl₃) on the chemical shift difference of the C-3 methylene protons (Δδ(H-3a–H-3b)) in arylglycerol compounds revealed that DMSO-d₆ is often the preferred solvent for distinguishing between threo and erythro isomers. rsc.org In DMSO-d₆, the threo configuration consistently shows a larger Δδ value (>0.15 ppm) compared to the erythro configuration (<0.07 ppm). rsc.org In contrast, the difference may be less pronounced in other solvents like CDCl₃. rsc.org This solvent-induced shift is a valuable tool for unambiguous stereochemical assignment. sigmaaldrich.com

Table 3: Effect of Deuterated Solvent on the Chemical Shift Difference (Δδ(H-3a–H-3b)) for Arylglycerol Derivatives

Deuterated Solvent Δδ(H-3a–H-3b) for threo (ppm) Δδ(H-3a–H-3b) for erythro (ppm)
Methanol-d₄ 0.14 0.06
Acetone-d₆ 0.12 0.00
Pyridine-d₅ 0.15 0.00
DMSO-d₆ 0.21 0.06
CDCl₃ 0.09 0.07

Data adapted from a study on model compounds M1 and M4, which are arylglycerol derivatives. rsc.org

¹³C NMR spectroscopy provides direct information about the carbon skeleton of threo-1-C-syringylglycerol. bhu.ac.in The chemical shift of each carbon atom is indicative of its local electronic environment, including its hybridization and the nature of its substituents. libretexts.orgchemguide.co.uk

The aromatic carbons of the syringyl unit typically resonate in the downfield region of the spectrum, while the aliphatic carbons of the glycerol side chain appear at higher fields. oregonstate.edu The chemical shifts of C-7, C-8, and C-9 are particularly sensitive to the stereochemistry. Comparison of the ¹³C NMR data between the erythro and threo isomers reveals characteristic differences. For instance, in some 8,4'-oxyneolignane derivatives, the C-7 resonance in the threo isomer is shielded (shifted upfield) compared to the erythro isomer. researchgate.net

Table 4: Representative ¹³C NMR Chemical Shifts (ppm) for a this compound Moiety

Carbon Chemical Shift (δ)
C-1 ~135
C-2, C-6 ~105
C-3, C-5 ~153
C-4 ~138
C-7 ~73
C-8 ~85
C-9 ~61
OCH₃ ~56

Values are approximate and can vary based on the specific derivative and solvent.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. creative-biostructure.comemerypharma.com This allows for the confident assignment of protonated carbons. For threo-1-C-syringylglycerol, HSQC would show correlations between H-7 and C-7, H-8 and C-8, and the H-9 protons with C-9.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J(CH) and ³J(CH)). creative-biostructure.comsdsu.edu This technique is invaluable for establishing the connectivity between different parts of the molecule. For example, HMBC correlations from the aromatic protons (H-2/H-6) to the carbons of the glycerol side chain (C-7, C-8) can confirm the attachment of the side chain to the aromatic ring. Similarly, correlations between the methoxy (B1213986) protons and their corresponding aromatic carbon (C-3/C-5) verify their position.

Table 5: Key HMBC Correlations for Structural Confirmation of a Syringylglycerol Moiety

Proton Correlated Carbon(s) Inferred Connectivity
H-7 C-1, C-2, C-6, C-8, C-9 Confirms C-7 position and linkage to C-8
H-8 C-1, C-7, C-9 Confirms linkage between C-7, C-8, and C-9
H-2, H-6 C-1, C-3, C-4, C-5, C-7 Confirms aromatic ring structure and linkage to C-7
OCH₃ C-3, C-5 Confirms position of methoxy groups

Correlations are illustrative of expected patterns.

Proton (1H) NMR for Structural Elucidation and Diastereomer Differentiation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures of lignin (B12514952) model compounds. It offers high resolution for separating structurally similar molecules, including stereoisomers.

Reversed-phase HPLC (RP-HPLC) is highly effective for the separation and quantification of the diastereomers of syringylglycerol derivatives. scialert.netscispace.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For syringylglycerol compounds, the erythro and threo diastereomers exhibit different polarities, allowing for their resolution.

Research has demonstrated the successful separation of erythro and threo isomers of syringylglycerol-8-O-4´-(sinapyl alcohol) ethers (SGSE), a closely related neolignan. scialert.netejfa.me The diastereomeric ratio can be accurately determined by integrating the peak areas in the resulting chromatogram. scialert.netaocs.org For instance, analysis of synthetically prepared SGSE showed a diastereomeric ratio of erythro to threo of 6:4. scialert.netaocs.org In another study involving enzymatic formation, the ratio was found to be 47:53. scispace.comejfa.me This quantification is crucial for studying the stereoselectivity of chemical and enzymatic reactions involving these compounds.

Table 1: Example of Reversed-Phase HPLC Conditions for Diastereomer Separation

Parameter Condition
Column TSK-GEL, ODS-80Ts (Reversed Phase C18) scialert.netscispace.com
Mobile Phase Gradient elution with methanol (B129727) (MeOH) and 3% acetic acid (AcOH) in H₂O scialert.net
Initial Condition 23:77 (MeOH:AcOH/H₂O) scialert.net
Gradient Linear increase to 28:72 over 5 minutes scialert.net
Flow Rate 1.0 mL/min scialert.netscispace.com

| Detection | UV at 280 nm scialert.net |

Once the diastereomers are separated, determining the composition of their respective enantiomers requires chiral chromatography. Chiral column HPLC uses a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of an analyte. This leads to different retention times and, consequently, their separation. sigmaaldrich.com

For syringylglycerol derivatives, a Daicel Chiralcel OD(H) column is commonly employed. scialert.net The separation of the enantiomers of the threo-SGSE isomer has been achieved using a mobile phase consisting of ethanol (B145695) and n-hexane. scialert.net This analysis allows for the calculation of the enantiomeric excess (e.e.), which defines the degree of stereospecificity in their formation. researchgate.net For example, chiral HPLC analysis of threo-SGSE formed in an enzymatic system revealed an enantiomeric composition of (+)-threo to (-)-threo of 45.2:54.8, corresponding to a 9.6% e.e. scispace.comejfa.me

Table 2: Example of Chiral HPLC Conditions for Enantiomer Separation of this compound Derivatives

Parameter Condition
Column Daicel Chiralcel OD(H) scialert.net
Mobile Phase Ethanol (EtOH) / n-hexane (23:77 v/v) scialert.net
Flow Rate 0.8 mL/min scialert.net

| Detection | UV at 280 nm scialert.net |

Mass Spectrometry (MS) Applications in Structural Analysis and Degradation Product Identification

Mass spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural analysis of threo-1-C-syringylglycerol and its derivatives. nih.gov It provides information on the molecular weight and elemental composition through high-resolution mass measurements (HRMS). acs.org Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, yield structural information that helps in the unambiguous identification of the compound and its degradation products. nih.govsemanticscholar.org

In the context of lignin analysis, GC-MS is a prominent method for quantifying uncondensed monolignols after derivatization. rsc.org For instance, following thioacidolysis, syringylglycerol derivatives yield thioethylated monomers. rsc.org These can be quantified by GC-MS using selected ion monitoring, where a characteristic fragment ion for syringyl units (m/z 299) is tracked. rsc.org

When studying the degradation of complex molecules, LC-MS/MS is invaluable. nih.gov The process involves subjecting the parent compound to stress conditions (e.g., acid, base, oxidation) and then separating the resulting mixture using HPLC. nih.govsemanticscholar.org The mass spectrometer then analyzes the eluting compounds. By comparing the mass spectra and fragmentation patterns of the degradation products with the parent molecule, their structures can be elucidated. nih.gov This approach allows for the identification of metabolic or degradation pathways.

Complementary Spectroscopic Techniques (e.g., FTIR, UV-Vis, CD) in Lignin Model Compound Studies

A comprehensive understanding of threo-1-C-syringylglycerol requires the application of various spectroscopic techniques that provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like threo-1-C-syringylglycerol absorb UV light due to their conjugated π-electron systems. The syringyl unit typically exhibits a strong absorption maximum around 270-280 nm. This property is routinely exploited for the detection and quantification of these compounds in HPLC analysis. scialert.net

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used exclusively for chiral molecules. uniroma1.it The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule.

Near-UV CD (250-350 nm) : This region is sensitive to the local environment of aromatic chromophores. mdpi.com For threo-1-C-syringylglycerol, the near-UV CD spectrum would provide detailed information about the conformation and relative orientation of the syringyl ring with respect to the chiral centers in the glycerol side chain. mdpi.com

Functional and Structural Implications in Lignin and Plant Cell Walls

Role of Arylglycerol-Beta-Aryl Ether Substructures in Lignin (B12514952) Polymerization

Lignin is a complex aromatic polymer formed through the oxidative coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. researchgate.netnih.gov When incorporated into the lignin polymer, these monolignols give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. researchgate.netacs.org The polymerization process is not under direct protein control but is a combinatorial chemical reaction initiated by the enzymatic oxidation of monolignols by peroxidases and/or laccases, which generate resonance-stabilized phenoxy radicals. nsf.govresearchgate.net

These highly reactive radicals then couple with each other or, more commonly, with the growing lignin polymer to form a variety of covalent linkages. nsf.govresearchgate.net The most prevalent of these is the β-O-4 (arylglycerol-β-aryl ether) linkage, which accounts for approximately 50-70% of all inter-unit bonds in lignin. researchgate.netscispace.com This bond is formed through the cross-coupling of a monolignol radical at its β-position with the phenolic oxygen (at the 4-O-position) of a unit on the growing polymer chain. ncsu.edu This process proceeds via a quinone methide intermediate, which is subsequently rearomatized by the addition of water to form the stable arylglycerol-β-aryl ether structure. ncsu.eduresearchgate.net

Syringyl units, derived from sinapyl alcohol, play a distinct role in this polymerization. The methoxy (B1213986) groups at both the 3- and 5-positions of the aromatic ring in syringyl units reduce the number of available sites for radical coupling compared to guaiacyl units. nih.gov This steric hindrance favors the formation of the more linear β-O-4 linkages, and lignins with a high content of syringyl units (S-lignin), such as those found in hardwoods, characteristically exhibit an elevated proportion of these β-O-4 bonds. researchgate.netncsu.edu The prevalence of the β-O-4 linkage is so fundamental to lignin structure that its specific chemical cleavage, for instance by thioacidolysis, is a primary method used to analyze lignin composition and depolymerize the macromolecule into its constituent monomers. acs.orgncsu.edu

Influence of Stereoisomerism on Lignin Macromolecular Architecture

The formation of the β-O-4 linkage creates two chiral centers at the α and β carbons of the propane (B168953) side chain. This results in the existence of two distinct diastereomers, or stereoisomers: erythro and threo. nsf.gov These isomers are not interconvertible and their relative proportions are determined kinetically during the polymerization process. nsf.gov The stereochemistry of these linkages significantly influences the three-dimensional structure and chemical reactivity of the lignin polymer. nsf.gov

The ratio of erythro to threo forms is not random and varies significantly depending on the botanical origin of the lignin. A strong positive correlation exists between the syringyl unit content (S/G ratio) and the proportion of the erythro isomer. nsf.govncsu.edu

In Softwoods (Gymnosperms): Lignin is composed almost exclusively of guaiacyl (G) units, and the β-O-4 linkages are present in nearly equal amounts of erythro and threo forms, with a ratio of approximately 50:50. nsf.gov

In Hardwoods (Angiosperms): Lignin is a copolymer of both guaiacyl (G) and syringyl (S) units. In these lignins, the erythro form is predominant. nsf.gov The higher the S/G ratio, the higher the proportion of erythro linkages. researchgate.netacs.org This suggests that the chemical nature of the aromatic ring (syringyl vs. guaiacyl) is a key factor in stereochemically controlling the formation of the β-O-4 bond. ncsu.edu

Lignin TypePrimary Monomer Unit(s)Typical Erythro/Threo RatioKey Characteristic
Softwood (Gymnosperm)Guaiacyl (G)~50:50 nsf.govEqual proportion of stereoisomers.
Hardwood (Angiosperm)Guaiacyl (G) and Syringyl (S)Erythro > Threo nsf.govErythro form dominates, correlating with S-unit content. researchgate.netncsu.edu

Integration of Syringyl Units into Plant Cell Wall Lignin

Lignification, the process of lignin deposition, occurs primarily in the middle lamella and the secondary cell walls of specialized plant cells like tracheary elements and sclerenchyma fibers. nih.govresearchgate.net The integration of syringyl (S) units, derived from the monolignol sinapyl alcohol, is not uniform across these structures and is a hallmark of angiosperm (hardwood) lignin. researchgate.netnsf.gov The biosynthesis of S-lignin is specifically regulated by the enzyme ferulate 5-hydroxylase (F5H), which introduces the second methoxy group onto the aromatic ring precursor. ncsu.edu

The distribution of S and G units is highly regulated at the cellular and subcellular levels:

Middle Lamella and Cell Corners: These regions, which are lignified early in cell development, are typically enriched in guaiacyl (G) lignin. scispace.com

Secondary Cell Wall: This layer, deposited after the cell has ceased to grow, contains the bulk of the cell's lignin. The S/G ratio is generally higher in the secondary wall compared to the middle lamella. researchgate.net In hardwoods, there is further differentiation; the secondary walls of vessels are often rich in G-lignin, whereas the walls of fibers contain a higher proportion of S-lignin along with G-lignin. researchgate.netnih.gov

This differential deposition reflects the functional requirements of the different tissues. The incorporation of syringyl units has a profound effect on the resulting polymer structure. Because the C5 position on the syringyl aromatic ring is blocked by a methoxy group, it cannot participate in the common 5-5' or β-5 carbon-carbon coupling reactions that create branched structures in G-lignin. acs.orgnih.gov As a result, lignins rich in S units are more linear and have a higher proportion of the more easily cleaved β-O-4 ether linkages, a property that influences the chemical and physical characteristics of the wood. scispace.com

Hydrogen Bonding Interactions and Conformational Studies within Lignin Models

The three-dimensional structure of lignin is influenced by the rotational freedom around the bonds of the propanoid side chain and by non-covalent interactions, particularly hydrogen bonding. Lignin model compounds, such as those representing the threo-1-C-syringylglycerol-β-aryl ether substructure, possess multiple hydrogen bond donors and acceptors, including aliphatic and phenolic hydroxyl groups, ether oxygens, and methoxy groups. acs.orgchalmers.se

Hydrogen Bonding: Studies using Fourier Transform Infrared (FTIR) spectroscopy on model compounds have shown that the aliphatic hydroxyl groups at the α and γ positions of the glycerol (B35011) side chain form stronger hydrogen bonds than the phenolic hydroxyl groups. acs.org In non-polar (aprotic) environments, weak and transient intramolecular hydrogen bonds can form, for example, between the hydroxyl groups of the side chain. nih.govresearchgate.net However, these bonds are not strong enough to lock the molecule into a rigid conformation. nih.gov When in a polar (protic) solvent like water, intermolecular hydrogen bonds between the lignin model and the solvent molecules become dominant, disrupting the weaker intramolecular interactions. researchgate.net In models for syringyl units, the intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent methoxy group is relatively weak and can be disrupted upon photoexcitation, which influences the compound's photostability. nih.gov

Conformational Studies: The flexibility of the β-O-4 linkage has been investigated using both experimental and computational methods.

X-ray Crystallography: Analysis of crystalline arylglycerol-β-syringyl ether model compounds reveals that they tend to adopt conformations where the two aromatic rings are separated by a distance of approximately 4.5 Å. researchgate.net

Molecular Modeling: Computational studies, including molecular dynamics simulations, confirm that the β-O-4 substructure is highly flexible. researchgate.net The molecule does not exist in a single, stable conformation in solution but rather explores a wide range of shapes by rotating around key torsion angles in the side chain, such as the Cα-Cβ and Cβ-O bonds. researchgate.netresearchgate.net These simulations show a complex potential energy surface with multiple low-energy minima, indicating that many different conformers co-exist in solution. nih.govresearchgate.net

Emerging Research Themes and Future Directions

Advancements in Analytical Methodologies for Complex Biomolecules

The characterization of complex biomolecules like threo-1-C-syringylglycerol is fundamental to understanding their role in biological processes and their potential for industrial applications. researchgate.net A variety of advanced analytical techniques are employed to elucidate the composition and structure of these intricate molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative and absolute configurations of compounds containing aryl-glycerol fragments. rsc.org For instance, the threo and erythro configurations of such compounds can be distinguished by the differences in the chemical shifts of methylene (B1212753) protons in their ¹H NMR spectra. rsc.orgrsc.org A method has been developed based on the chemical shift difference (Δδ) between the proton resonances of the two methyl groups of the corresponding isopropylidenes to differentiate between threo and erythro isomers of 1-C-substituted glycerols. rsc.org Furthermore, quantum ¹H NMR calculations can be used to verify these empirical rules. rsc.org

Mass spectrometry is another crucial technique for determining the molecular weight and identifying the constituent atoms and functional groups of biomolecules. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly used for analyzing complex biological macromolecules. researchgate.net

Other spectroscopic methods like infrared spectroscopy (IR) and circular dichroism (CD) are used to investigate the secondary structures of biomolecules. researchgate.net For comprehensive characterization, a combination of these analytical techniques is often employed to provide a complete picture of the composition, conformation, and interactions of complex biomolecules like threo-1-C-syringylglycerol. researchgate.net

Analytical TechniqueApplication for Aryl-Glycerol CompoundsKey Findings/Capabilities
¹H NMR SpectroscopyDetermination of relative and absolute configurations of threo and erythro isomers. rsc.orgrsc.orgDifferentiation based on the ΔδH3a–H3b values of methylene protons. rsc.org
Mass Spectrometry (LC-MS, MS/MS)Precise determination of molecular weight and identification of constituent atoms and functional groups. researchgate.netEnables detailed structural analysis of complex biomolecules. researchgate.net
Infrared (IR) and Circular Dichroism (CD) SpectroscopyProbing of secondary structures. researchgate.netProvides information on the unique vibrational and optical properties. researchgate.net
Quantum ¹H NMR CalculationVerification of empirical methods for configuration determination. rsc.orgConfirms the reliability of experimental NMR data for stereochemical assignment. rsc.org
Table 1: Summary of Analytical Methodologies for Characterizing Aryl-Glycerol Compounds.

Engineering Biosynthetic Pathways for Targeted Production

Metabolic engineering, the directed manipulation of cellular chemistry, offers a promising avenue for the targeted production of valuable compounds from simple precursors. lbl.gov This approach has been successfully applied to produce a variety of products, including pharmaceuticals, chemicals, and biofuels. lbl.gov The engineering of biosynthetic pathways can be optimized by carefully balancing them to enhance the net reaction flux. nih.gov

In the context of syringylglycerol-related compounds, enzymatic and metabolic engineering strategies have been explored to increase the production of syringin, a monolignol glucoside, in plants like Arabidopsis thaliana. nih.gov This involves the synergistic combination of enzyme engineering and metabolic pathway engineering. nih.gov For instance, recombinant UGT72E3/E2 chimeras have shown increased efficiency in syringin production compared to the parental enzyme. nih.gov Furthermore, enhancing the metabolic flow through the phenylpropanoid pathway by overexpressing genes like F5H (ferulate 5-hydroxylase) and the transcriptional activator MYB58 can lead to significantly higher accumulation of the desired product. nih.gov

The development of synthetic biology approaches allows for the reconstruction of biosynthetic pathways in heterologous hosts. For example, a simplified four-step pathway requiring only five enzymes has been designed to produce the methylated flavone chrysoeriol in Nicotiana benthamiana. nih.gov Such strategies, which involve the co-expression of multiple enzymes, demonstrate the potential for producing substantial amounts of flavonoids and their derivatives without the need for exogenous substrates. nih.gov These principles of metabolic and synthetic biology could be adapted for the targeted production of threo-1-C-syringylglycerol.

Engineering StrategyTarget Compound/PathwayOrganism/SystemKey Outcome
Enzymatic and Metabolic EngineeringSyringin (sinapyl alcohol 4-O-glucoside)Arabidopsis thaliana56-fold higher accumulation of syringin compared to wild-type. nih.gov
Synthetic Biology (Pathway Reconstruction)ChrysoeriolNicotiana benthamianaDe novo production of chrysoeriol by co-expressing five enzymes. nih.gov
Metabolic EngineeringAromatic PolyketidesHeterologous microorganismsEnhanced production through precursor supply engineering and biosensor-assisted screening. mdpi.comresearchgate.net
Table 2: Examples of Engineering Biosynthetic Pathways for Targeted Production of Aromatic Compounds.

Rational Design of Lignin (B12514952) Deconstruction Strategies

Lignin, a complex aromatic polymer, is a promising renewable source for valuable chemicals. rsc.org However, its recalcitrant nature makes its depolymerization a significant challenge. wustl.edu The rational design of lignin deconstruction strategies aims to selectively cleave the interunit linkages within the polymer to release valuable phenolic and aromatic moieties. wustl.edu

A key focus of these strategies is the cleavage of β-O-4 aryl ether bonds, which are the most abundant linkages in lignin, making up 50-70% of all interunit connections. nih.gov Cleavage of these bonds is crucial for obtaining high yields of low-molecular-weight compounds. nih.gov Various depolymerization strategies are being explored, including chemical, biological, and thermochemical methods. rsc.orgmdpi.com

Chemical Depolymerization:

Oxidative Cleavage: This approach utilizes oxidants to break down the lignin structure. For example, 2,3‐dichloro‐5,6‐dicyano‐1,4‐benzoquinone (DDQ) has been used as an oxidant/catalyst to selectively convert oxidized lignin. researchgate.net Another method involves a light-driven, chlorine-radical-based protocol for the oxidative C-C bond cleavage in lignin model compounds. researchgate.net

Acid Catalysis: Acid catalysts can facilitate the fractionation of lignocellulosic materials and promote the cleavage of phenyl glycosidic and β-O-4 ether bonds. mdpi.comrsc.org

Biological Depolymerization:

This strategy employs enzymes and microorganisms to break down lignin under milder conditions. The β-etherase pathway found in sphingomonad bacteria is of particular interest as it can cleave the abundant β–O–4-aryl ether bonds, releasing guaiacyl and syringyl units. nih.gov

Thermochemical Depolymerization:

Pyrolysis: This involves heating lignin in the absence of oxygen to produce bio-oil rich in monomeric aromatic compounds. mdpi.com

Hydrogenolysis and Hydrolysis: These methods also utilize high temperatures to break down the lignin polymer. mdpi.com

The goal of these deconstruction strategies is to overcome the structural diversity and refractory behavior of lignin to produce a more uniform stream of products suitable for downstream upgrading. wustl.edu

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are invaluable tools for investigating the structure, properties, and reactivity of complex molecules like threo-1-C-syringylglycerol. nih.govnih.gov These methods provide insights that complement experimental data and guide the design of new experiments.

Quantum NMR Calculations: Quantum chemical methods are increasingly used for the calculation of NMR parameters, such as chemical shifts and spin-spin coupling constants. mdpi.com These calculations can help in the structural elucidation of complex molecules and in understanding the effects of stereochemistry and intramolecular interactions on their NMR spectra. nih.gov For instance, quantum chemical calculations can be used to simulate NMR spectra, which can be particularly useful for large molecules where experimental spectra are difficult to interpret. arxiv.orgarxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding constants. nih.govnih.gov

Density Functional Theory (DFT) Applications: DFT calculations are employed to study a wide range of molecular properties. While specific DFT studies on the char growth of threo-1-C-syringylglycerol are not readily available, this methodology is widely used to investigate reaction mechanisms and energetics in related systems. For example, Time-Dependent Density Functional Theory (TDDFT) can be used to support the analysis of photophysical properties of complex organic molecules. nih.gov

The integration of these computational approaches provides a deeper understanding of the molecular properties of threo-1-C-syringylglycerol and its behavior in various chemical and biological processes.

Valorization of Lignocellulosic Biomass via Syringylglycerol Intermediates

The valorization of lignocellulosic biomass, a non-edible and abundant renewable resource, is a key strategy for transitioning from a fossil-based to a bio-based economy. udel.eduresearchgate.net Lignin, a major component of this biomass, is often underutilized but represents a significant source of valuable aromatic chemicals. nih.gov The conversion of lignin into low-molecular-weight aromatic feedstocks can significantly improve the economics of biorefineries. nih.gov

Threo-1-C-syringylglycerol and related compounds are key intermediates in the valorization of lignin. The depolymerization of lignin yields a mixture of aromatic monomers, including syringol and its derivatives, which can be further converted into value-added products. nih.gov For example, an ionic liquid-based process has been developed to depolymerize lignin and convert the resulting low-molecular-weight fractions into a variety of renewable chemicals, such as phenols, guaiacols, and syringols. nih.gov

The chemicals generated from lignin valorization have a wide range of potential applications as commodity and specialty chemicals. nih.gov These include their use in the production of green building materials, nylons, and resins. nih.gov The efficient conversion of lignocellulosic biomass into fuels and high-value chemicals is a major research focus, with numerous catalytic routes being explored for the production of various important products from cellulose, hemicellulose, and lignin. rsc.org

The development of effective pretreatment technologies is crucial for enhancing the enzymatic hydrolysis of lignocellulosic biomass, which is a critical step in biofuel production. mdpi.com By optimizing the deconstruction of lignin and the subsequent conversion of intermediates like syringylglycerol, the full potential of lignocellulosic biomass as a sustainable feedstock can be realized.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing threo-1-C-syringylglycerol, and how can purity be validated?

  • Answer : Threo-1-C-syringylglycerol (CAS 121748-11-6) is typically isolated from plant sources such as Eurycoma species via solvent extraction followed by chromatographic purification (e.g., column chromatography). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection. Purity validation requires ≥95% homogeneity, assessed via HPLC coupled with diode array detection (DAD) or quantitative NMR (qNMR) .

Q. How can researchers distinguish threo-1-C-syringylglycerol from its stereoisomers (e.g., erythro-1-C-syringylglycerol) during analysis?

  • Answer : Stereochemical differentiation relies on chiral chromatography (e.g., chiral HPLC or GC) or NMR-based nuclear Overhauser effect (NOE) experiments. For example, the coupling constants (J-values) in ¹H NMR can reveal spatial arrangements of hydroxyl groups. Comparative retention times against authentic standards (e.g., erythro-Guaiacylglycerol beta-threo-syringylglycerol ether) are critical for unambiguous identification .

Advanced Research Questions

Q. What experimental designs are recommended for studying threo-1-C-syringylglycerol’s bioactivity in vitro and in vivo?

  • Answer : Bioactivity studies should include:

  • In vitro : Dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the compound’s purported activity (e.g., anti-inflammatory or antioxidant models). Include positive controls (e.g., quercetin for antioxidant assays) and solvent controls.
  • In vivo : Rodent models with standardized administration routes (oral/IP) and pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS). Ensure compliance with OECD guidelines for animal welfare .

Q. How should researchers address contradictions in reported bioactivity data for threo-1-C-syringylglycerol?

  • Answer : Contradictions may arise from variations in source material purity, assay conditions, or model systems. Mitigation strategies include:

  • Replicating experiments using standardized protocols (e.g., ISO/IEC 17025).
  • Meta-analysis of published data to identify confounding variables (e.g., solvent polarity in extraction).
  • Cross-validating results with orthogonal assays (e.g., combining DPPH radical scavenging with ferric reducing antioxidant power (FRAP) assays) .

Q. What computational approaches are suitable for elucidating threo-1-C-syringylglycerol’s mechanism of action?

  • Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Density functional theory (DFT) calculations assess electronic properties influencing antioxidant capacity. Integrate results with experimental data (e.g., surface plasmon resonance for binding validation) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Answer : Conduct accelerated stability studies per ICH Q1A guidelines:

  • Expose samples to stress conditions (40°C/75% RH, light exposure).
  • Monitor degradation via HPLC-MS and quantify degradation products (e.g., syringic acid derivatives).
  • Establish shelf-life using Arrhenius equation kinetics .

Q. What strategies are effective for modifying threo-1-C-syringylglycerol to study structure-activity relationships (SAR)?

  • Answer : Synthesize analogs via regioselective methylation/acylation of hydroxyl groups. Assess SAR using:

  • Biological assays : Compare parent compound and analogs for potency shifts.
  • Computational models : Correlate substituent effects (e.g., Hammett σ values) with activity trends.
  • Crystallography : Resolve 3D structures to identify critical hydrogen-bonding interactions .

Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental parameters (e.g., solvent gradients in HPLC) in supplementary materials .
  • Ethical Compliance : For in vivo studies, include ethics committee approval numbers and ARRIVE guidelines adherence in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.